![molecular formula C11H15Cl2N3 B1463317 3,5-Dichloro-4-(4-methylpiperazin-1-yl)aniline CAS No. 1239761-91-1](/img/structure/B1463317.png)
3,5-Dichloro-4-(4-methylpiperazin-1-yl)aniline
Overview
Description
“3,5-Dichloro-4-(4-methylpiperazin-1-yl)aniline” is a chemical compound with the molecular formula C11H15Cl2N3 . It has a molecular weight of 260.16 .
Molecular Structure Analysis
The molecular structure of “3,5-Dichloro-4-(4-methylpiperazin-1-yl)aniline” consists of a benzene ring substituted with two chlorine atoms and one 4-methylpiperazin-1-yl group .Physical And Chemical Properties Analysis
“3,5-Dichloro-4-(4-methylpiperazin-1-yl)aniline” has a predicted boiling point of 410.5±45.0 °C and a predicted density of 1.307±0.06 g/cm3 . Its pKa is predicted to be 7.31±0.42 .Scientific Research Applications
Pharmaceutical Research
This compound is utilized in pharmaceutical research as a precursor for the synthesis of more complex molecules. It’s particularly valuable in the development of novel therapeutic agents due to its structural versatility. The dichloroaniline moiety can act as a building block for pharmacologically active compounds, potentially leading to treatments for various diseases .
Biochemistry
Biochemists could study the interaction of “3,5-Dichloro-4-(4-methylpiperazin-1-yl)aniline” with biological molecules. It could be used as a probe to understand enzyme mechanisms or as a tag in molecular imaging, aiding in the visualization of biological processes.
Pharmacology
In pharmacology, this compound’s effects on biological systems can be examined. It may be used in assays to determine its pharmacokinetics, metabolism, and potential as a drug candidate. Its role in modulating receptors or enzymes could lead to new insights into disease pathways and treatment options .
properties
IUPAC Name |
3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2N3/c1-15-2-4-16(5-3-15)11-9(12)6-8(14)7-10(11)13/h6-7H,2-5,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHPORITCUTKDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2Cl)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-4-(4-methylpiperazin-1-yl)aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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